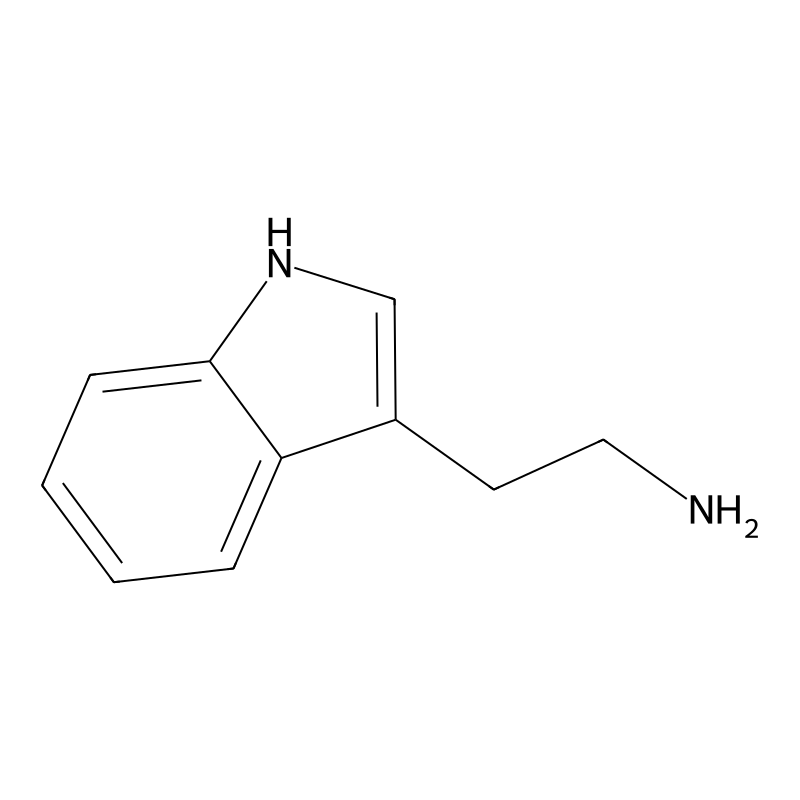Tetrapropylammonium tetrafluoroborate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Electrolyte in Capillary Electrophoresis
TPABF4 serves as a conductive electrolyte in capillary electrophoresis (CE) separations []. CE is an analytical technique that separates charged molecules based on their size and charge under an applied electric field within a narrow capillary tube. The electrolyte solution plays a crucial role in this process by providing ions to carry current and influence the electrophoretic mobility of the analytes.
Studies have shown TPABF4's effectiveness as an electrolyte in CE analysis of phenolic compounds from grape seed extracts []. Its properties, including good solubility in water and high ionic conductivity, make it suitable for this application.
TPABF4 is a salt formed by the cation (positively charged ion) tetrapropylammonium (N(C3H7)4+) and the anion (negatively charged ion) tetrafluoroborate (BF4-). It is a white crystalline solid at room temperature [].
Significance in Scientific Research
TPABF4 is a valuable compound in scientific research due to its properties:
- High solubility in organic solvents: TPABF4 readily dissolves in many organic solvents commonly used in research, making it a versatile electrolyte for various applications [].
- Weakly coordinating anion: The tetrafluoroborate anion (BF4-) is weakly coordinating, meaning it minimally interacts with other molecules. This allows the cation (tetrapropylammonium) to participate in various interactions without significant interference from the anion [].
These properties make TPABF4 a useful:
- Electrolyte: TPABF4 is a common electrolyte in electrochemical studies. It conducts electricity in solutions and can be used in applications like electrochemistry and battery research [].
- Supporting electrolyte: In some reactions, TPABF4 is used as a supporting electrolyte. It helps conduct electricity but does not significantly participate in the main chemical reaction, allowing researchers to focus on the desired reaction.
Molecular Structure Analysis
TPABF4 has a crystal structure where the tetrapropylammonium cations pack around the tetrafluoroborate anions. This arrangement optimizes electrostatic interactions between the oppositely charged ions [].
The key features of the molecule include:
- The tetrahedral structure of the tetrafluoroborate anion (BF4-), with four fluorine atoms arranged around a central boron atom.
- The bulky tetrapropylammonium cation, with four propyl groups attached to the central nitrogen atom.
Chemical Reactions Analysis
Synthesis
TPABF4 can be synthesized from various methods, including:
(C3H7)4NBr (aq) + AgBF4 (aq) → (C3H7)4NBF4 (s) + AgBr (s)
Decomposition
TPABF4 is generally stable under most laboratory conditions. At high temperatures, it may decompose to release toxic fumes of hydrogen fluoride and tetrafluoroboric acid [].
Chemical Reactions in Research
Physical And Chemical Properties Analysis
Tetrapropylammonium tetrafluoroborate can be synthesized through the reaction of tetrafluoroboric acid with tetrapropylammonium hydroxide. The general procedure involves mixing the two solutions under controlled conditions to yield the desired salt. This synthesis method highlights the compound's accessibility for use in laboratory settings .
The applications of tetrapropylammonium tetrafluoroborate are diverse, including:
- Electrolyte in Voltammetry: Used as a supporting electrolyte for the electrochemical analysis of various organic compounds.
- Phase Transfer Catalyst: Facilitates reactions between immiscible phases, enhancing reaction rates and yields.
- Synthesis of Organic Compounds: Employed in the preparation of complex organic molecules, including biologically active compounds .
Interaction studies involving tetrapropylammonium tetrafluoroborate often focus on its behavior in electrochemical environments. Research indicates that it can stabilize charged species during redox reactions, which is critical for understanding reaction mechanisms in organic synthesis. Its interactions with other ions and molecules can impact solubility and reactivity, making it a subject of interest in both theoretical and applied chemistry .
Tetrapropylammonium tetrafluoroborate shares similarities with other quaternary ammonium salts, particularly those containing tetrafluoroborate anions. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tetrabutylammonium tetrafluoroborate | C₁₆H₃₆BF₄N | Larger alkyl groups; used in similar applications |
| Tetraethylammonium tetrafluoroborate | C₈H₁₈BF₄N | Smaller alkyl groups; different solubility |
| Trimethylhexylammonium tetrafluoroborate | C₁₂H₂₉BF₄N | Varying chain length; unique phase transfer properties |
Tetrapropylammonium tetrafluoroborate stands out due to its balance between solubility and reactivity, making it particularly effective as a phase transfer catalyst compared to its counterparts with longer or shorter alkyl chains .
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








